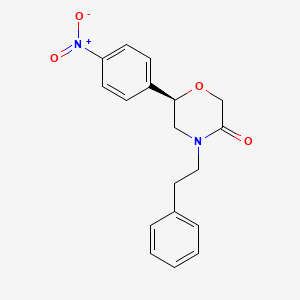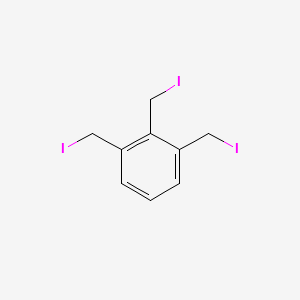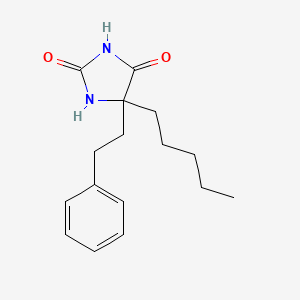![molecular formula C9H13NO6 B14192131 Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate CAS No. 917598-69-7](/img/structure/B14192131.png)
Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate is an organic compound with a complex structure that includes ester and imidoyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate typically involves the reaction of dimethyl malonate with an appropriate imidoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the malonate anion attacks the imidoyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl malonate
- Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate
- Dimethyl 1,3-propanedioate
Uniqueness
Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate is unique due to its specific imidoyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
917598-69-7 |
|---|---|
Formule moléculaire |
C9H13NO6 |
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
dimethyl 2-(N-acetyl-C-methylcarbonimidoyl)oxypropanedioate |
InChI |
InChI=1S/C9H13NO6/c1-5(11)10-6(2)16-7(8(12)14-3)9(13)15-4/h7H,1-4H3 |
Clé InChI |
MTXUYBMSTAVKGS-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC(=O)C)OC(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)



![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)


![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)
![2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14192104.png)
![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)


